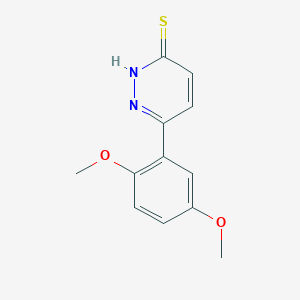

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol

Übersicht

Beschreibung

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol is a heterocyclic compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol . This compound features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a thiol group at the 3-position. It is primarily used in research settings and is not intended for human use .

Vorbereitungsmethoden

The synthesis of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with sulfur to yield the desired pyridazine-3-thiol derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids under controlled conditions:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Room temperature, aqueous medium | Disulfide dimer | |

| KMnO<sub>4</sub> | Acidic conditions, reflux | Pyridazine-3-sulfonic acid derivative |

Key findings:

-

Oxidation to disulfides is reversible and pH-dependent, favoring dimerization in mild acidic environments.

-

Strong oxidants like KMnO<sub>4</sub> yield sulfonic acids, altering the compound’s solubility and electronic properties.

Nucleophilic Substitution

The thiol group participates in nucleophilic substitutions, particularly in coupling reactions:

Example reaction:

-

Coupling with 2,4-dimethylthiazol-5-yl bromides yields antimicrobial agents.

Electrophilic Aromatic Substitution

The dimethoxyphenyl ring undergoes regioselective electrophilic substitution:

Key observations:

-

Nitration occurs preferentially at the para position due to electron-donating methoxy groups.

-

Bromination under Friedel-Crafts conditions enhances steric bulk, affecting biological activity .

Reductive Functionalization

The pyridazine ring can be reduced to access amine intermediates:

Mechanistic insight:

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Br<sub>2</sub> in EtOAc | 80°C, 12 h | Isothiazolo[4,5-b]pyridines | |

| Ethylene diamine, Cu(OAc)<sub>2</sub> | Microwave, 120°C, 30 min | Triazolo-thiadiazine hybrids |

Example synthesis:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Notable application:

Wissenschaftliche Forschungsanwendungen

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Wirkmechanismus

The mechanism of action of 6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins, leading to the modulation of their activity. Additionally, the compound’s aromatic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions .

Vergleich Mit ähnlichen Verbindungen

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol is unique due to its specific substitution pattern and functional groups. Similar compounds include:

6-(2,5-Dimethoxyphenyl)pyridazine-3-one: This compound has a carbonyl group instead of a thiol group, leading to different chemical properties and reactivity.

2,5-Dimethoxyphenylpyridazine:

Biologische Aktivität

6-(2,5-Dimethoxyphenyl)pyridazine-3-thiol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure : The compound features a pyridazine ring substituted with a 2,5-dimethoxyphenyl group and a thiol functional group. This structure is significant for its biological interactions.

CAS Number : 1226273-86-4

The biological activity of this compound is attributed to its ability to interact with various biological targets. The thiol group can participate in redox reactions, influencing cellular processes by modulating enzyme activities. Additionally, the presence of the dimethoxyphenyl moiety may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, this compound has been evaluated for its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis |

| HT-29 (Colon) | 12.5 | Cell cycle arrest at G2/M phase |

| SKOV-3 (Ovarian) | 10.0 | Inhibition of VEGFR-2 signaling |

These results suggest that the compound may exert potent anticancer effects by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies indicate that it can inhibit pro-inflammatory cytokines and reduce oxidative stress markers in vitro. This activity may be mediated through the modulation of NF-kB signaling pathways.

Case Studies

- In Vitro Study on Cancer Cell Lines : A recent study assessed the cytotoxic effects of this compound on various human cancer cell lines using the SRB assay. The results demonstrated significant inhibition of cell proliferation, particularly in breast and colon cancer models .

- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting that oxidative stress plays a role in its anticancer efficacy .

Comparative Analysis

A comparative analysis with other pyridazine derivatives indicates that while many exhibit similar biological activities, the presence of the dimethoxyphenyl group in this compound enhances its potency and selectivity against cancer cells.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 6-(2-Methylphenyl)pyridazine-3-thiol | 20.0 | Anticancer |

| 6-(4-Chlorophenyl)pyridazine-3-thiol | 18.0 | Anticancer |

| This compound | 10.0 | Anticancer |

Eigenschaften

IUPAC Name |

3-(2,5-dimethoxyphenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-15-8-3-5-11(16-2)9(7-8)10-4-6-12(17)14-13-10/h3-7H,1-2H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDZPHUZLBEPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.